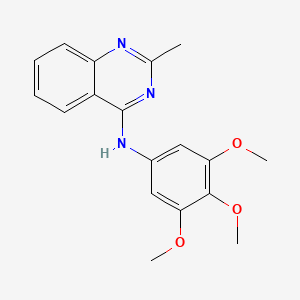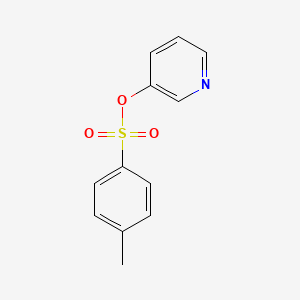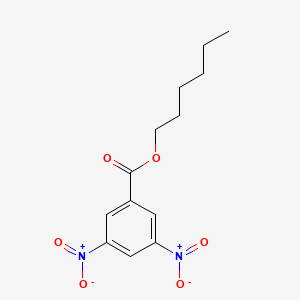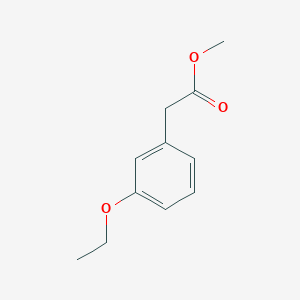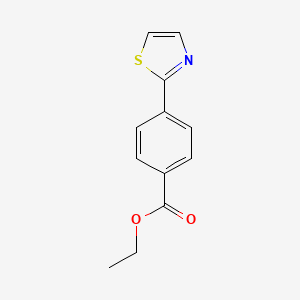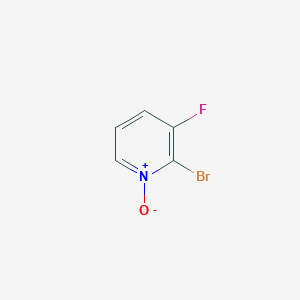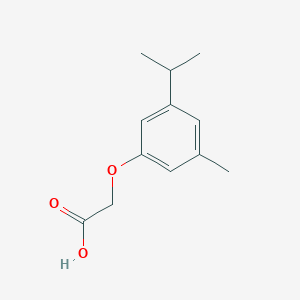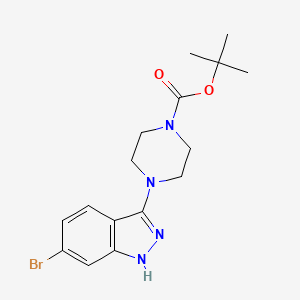
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1H-indazole-3-amine, which is then reacted with 1,1-dimethylethyl 4-piperazinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or butanol and reagents such as hydrazine hydrate .
Analyse Des Réactions Chimiques
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can be compared with other indazole derivatives such as:
6-Bromo-1H-indazol-3-amine: A precursor in the synthesis of the compound.
N-(6-bromo-1H-indazol-3-yl)-2,2,2-trifluoroacetamide: Another indazole derivative with different functional groups.
(6-Bromo-1H-indazol-4-yl)methanol: A similar compound with a different substitution pattern on the indazole ring.
These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C16H21BrN4O2 |
|---|---|
Poids moléculaire |
381.27 g/mol |
Nom IUPAC |
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-5-4-11(17)10-13(12)18-19-14/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
Clé InChI |
LXCOUNGTKJBIEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)
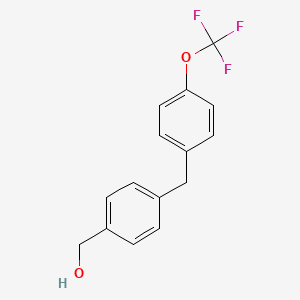
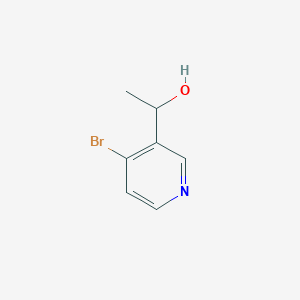
![(1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine](/img/structure/B8689738.png)
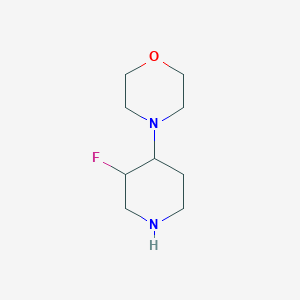
![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)

